

Application Notes and Protocols for Creating DMPG-Containing Supported Lipid bilayers

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Compound of Interest

Compound Name: *Dimyristoyl phosphatidylglycerol*

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Introduction

Supported lipid bilayers (SLBs) are powerful tools in biomedical research and drug development, serving as simplified models of cell membranes.^{[1][2][3][4][5]} This document provides detailed application notes and protocols for the creation of SLBs containing 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DMPG. DMPG is an anionic phospholipid, and its inclusion in SLBs is crucial for mimicking the charge characteristics of many biological membranes, such as those of bacteria.^{[1][3][6]} The protocols outlined below focus on the widely used vesicle fusion technique, highlighting the critical role of divalent cations like calcium in the formation process.^{[2][4][7][8][9]}

Data Presentation: Key Experimental Parameters

The successful formation of DMPG-containing SLBs is highly dependent on several experimental parameters. The following tables summarize key quantitative data gathered from various studies.

Table 1: Lipid Composition and Vesicle Preparation

Parameter	Recommended Value/Range	Notes
Lipid Mixture	Can be 100% DMPG or mixed with zwitterionic lipids (e.g., DMPC, DOPC, POPE)	The choice of lipid composition depends on the specific application.[1][10]
Lipid Concentration	0.1 - 1.0 mg/mL	A common starting concentration is 0.1 mg/mL.[2]
Solvent for Lipid Stock	Chloroform	Lipids are typically stored in chloroform to prevent degradation.[7][11]
Vesicle Preparation Method	Extrusion or Sonication	Extrusion through polycarbonate membranes (e.g., 100 nm pore size) is preferred for creating unilamellar vesicles of a defined size.[11][12] Sonication can also be used. [7][13]
Rehydration Buffer	PBS (pH 7.4) or Tris buffer (pH 7.4)	The buffer should be filtered and degassed.[8][12]

Table 2: SLB Formation Conditions

Parameter	Recommended Value/Range	Notes
Substrate	Glass, silica (SiO ₂), or mica	These are hydrophilic surfaces that facilitate vesicle fusion.[4][12]
Divalent Cation	2 - 5 mM CaCl ₂	Calcium ions are crucial for the fusion of negatively charged DMPG vesicles onto negatively charged substrates.[2][4][14][8][9]
Temperature	Above the lipid's phase transition temperature (T _m)	For DMPG, the T _m is around 23°C. Performing the experiment at a slightly elevated temperature (e.g., 37°C or 50°C) can facilitate fusion.[2]
Incubation Time	30 - 60 minutes	This allows sufficient time for vesicle fusion and bilayer formation.[9]
Rinsing Buffer	The same buffer used for rehydration, but without lipids	Thorough rinsing is necessary to remove unfused vesicles.[1][8]

Experimental Protocols

Protocol 1: Vesicle Preparation by Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size.

- Lipid Film Formation:
 - In a clean glass vial, mix the desired lipids in chloroform to achieve the target molar ratio.

- Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
- To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 1 hour.[9]
- Rehydration:
 - Rehydrate the lipid film with the desired buffer (e.g., PBS pH 7.4) to a final lipid concentration of 0.1 - 1.0 mg/mL.[2][13]
 - Vortex the solution for 30 seconds to swell the lipid cake and form large multilamellar vesicles (MLVs).[9]
- Extrusion:
 - Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
 - Heat the extruder to a temperature above the T_m of the lipid mixture.
 - Pass the MLV suspension through the extruder 11-21 times to generate a homogenous solution of SUVs.[12]
 - The resulting vesicle solution should appear clear to slightly opalescent.

Protocol 2: Substrate Cleaning

Proper cleaning of the substrate is critical for the formation of a high-quality SLB.

- Glass or Silica Substrates:
 - Sonicate the substrates in a 3M KOH solution for 30 minutes.[13]
 - Rinse thoroughly with deionized water (5 times).[13]
 - Sonicate in 100% ethanol for 30 minutes.[13]
 - Rinse thoroughly with deionized water (5 times).[13]

- Dry the substrates with a stream of nitrogen or argon gas.[13]
- For enhanced cleaning, expose the substrates to UV-Ozone or plasma for 10-20 minutes immediately before use to remove any remaining organic contaminants and render the surface hydrophilic.[8]

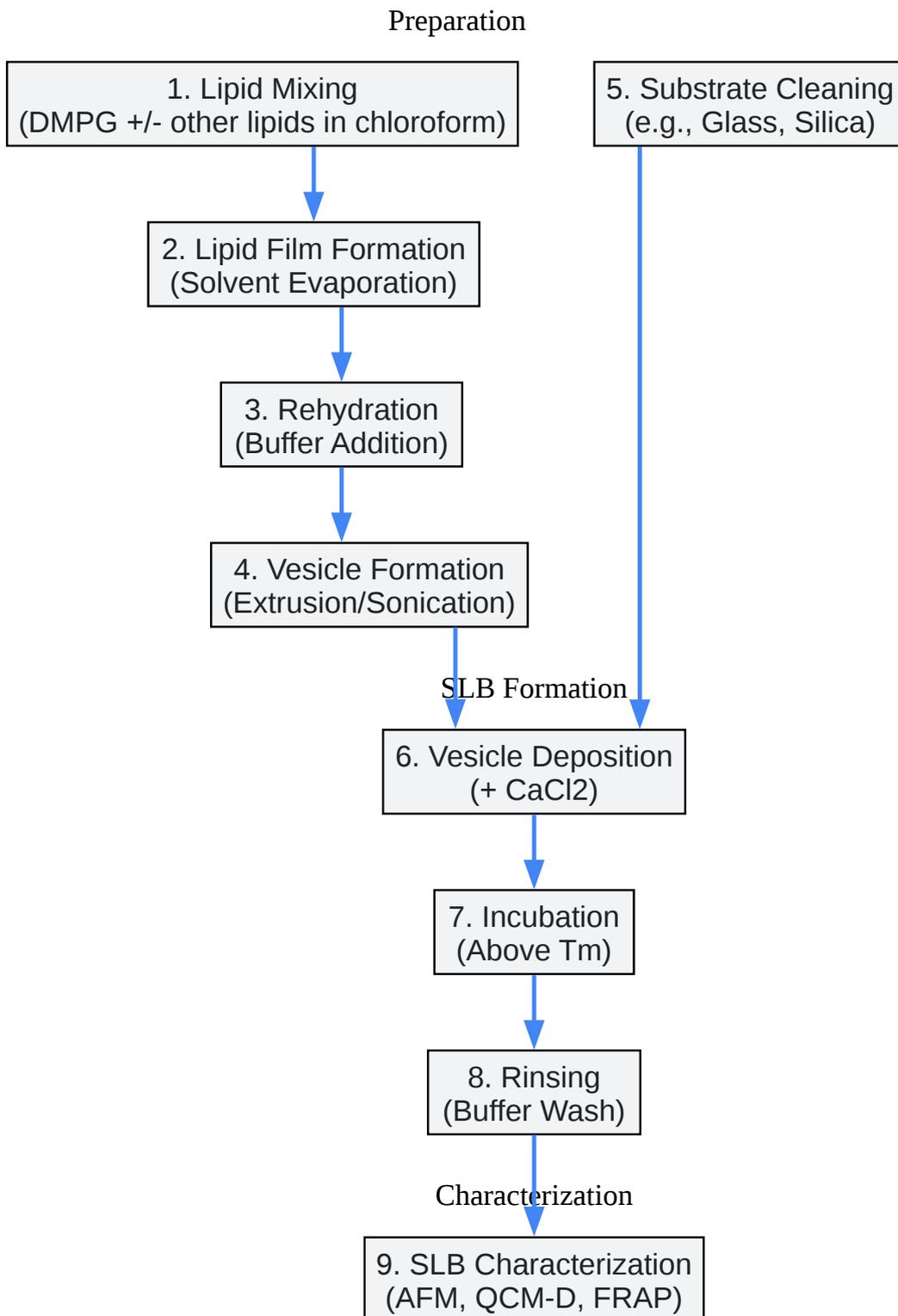
Protocol 3: DMPG-Containing SLB Formation by Vesicle Fusion

This protocol describes the formation of the SLB on a cleaned substrate.

- Pre-treatment of Substrate:
 - Place the cleaned substrate in a suitable chamber or flow cell.
- Vesicle Deposition and Fusion:
 - Introduce the prepared SUV solution into the chamber.
 - Immediately add CaCl_2 to the vesicle solution to a final concentration of 2-5 mM.[9][13]
 - Incubate at a temperature above the lipid T_m (e.g., 37°C) for 30-60 minutes to allow for vesicle fusion and SLB formation.[13]
- Rinsing:
 - Gently rinse the surface with a copious amount of the same buffer (without vesicles) to remove any unfused or loosely bound vesicles.[1][8][9] It is crucial to avoid exposing the bilayer to air during the washing steps.[8]

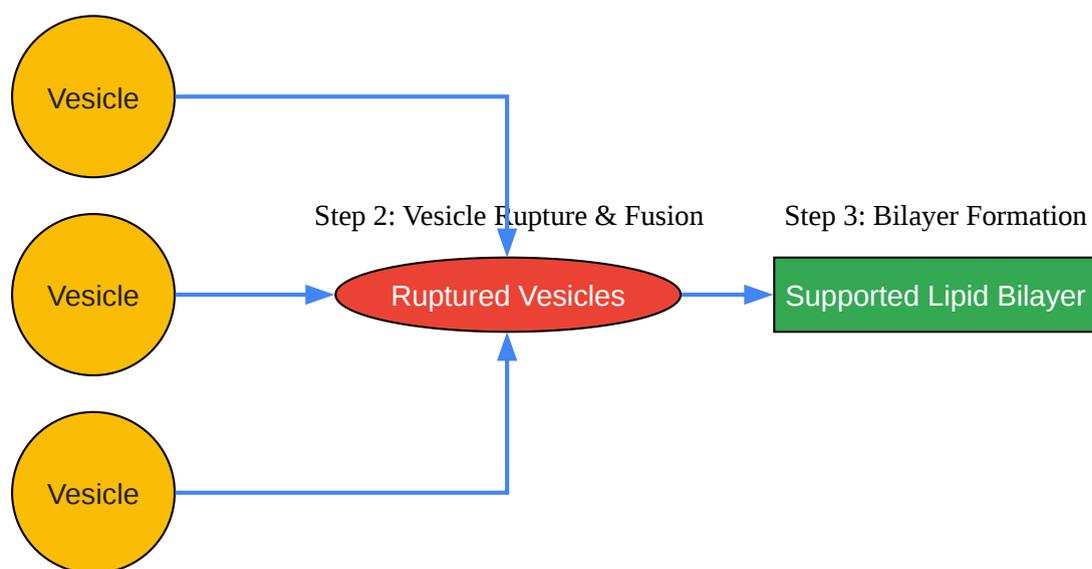
Mandatory Visualizations

Experimental Workflow for SLB Formation



Substrate (e.g., Silica)

Step 1: Vesicle Adsorption



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